molecular formula C12H11N3 B8365561 4-(2,4-Dimethylimidazol-1-yl)benzonitrile

4-(2,4-Dimethylimidazol-1-yl)benzonitrile

Cat. No. B8365561
M. Wt: 197.24 g/mol
InChI Key: KEHLHHWHELQZKB-UHFFFAOYSA-N
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Patent
US05120747

Procedure details

A mixture of 4-fluorobenzonitrile (3 g, 25 mmol), 2,4-dimethylimidazolium chloride (3 g, 25 mmol) and potassium carbonate (7.2 g, 52 mmol) in dimethylformamide (50 ml) was heated at 145° C. for 16 hours. Most of the solvent was evaporated in vacuo and the residue was partitioned between ethyl acetate and brine. The organic layer was dried (magnesium sulphate) and evaporated a yellow solid. Crystallization from hexane/ether afforded a pale-yellow solid (2.6 g, 57%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
2,4-dimethylimidazolium chloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
57%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[Cl-].[CH3:11][C:12]1[NH:16][C:15]([CH3:17])=[CH:14][NH+:13]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:11][C:12]1[N:13]([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH:14]=[C:15]([CH3:17])[N:16]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
2,4-dimethylimidazolium chloride
Quantity
3 g
Type
reactant
Smiles
[Cl-].CC1=[NH+]C=C(N1)C
Name
Quantity
7.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated a yellow solid
CUSTOM
Type
CUSTOM
Details
Crystallization from hexane/ether

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=C(N1)C)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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